molecular formula C20H22N2O5 B2889386 methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate CAS No. 2034278-48-1

methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate

Cat. No.: B2889386
CAS No.: 2034278-48-1
M. Wt: 370.405
InChI Key: ACDAZQPFYGMVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)benzoate is a complex organic compound that features a nicotinamide moiety linked to a benzoate ester through a tetrahydro-2H-pyran-4-yl methoxy group

Mechanism of Action

The mechanism of action of methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate involves its interaction with specific molecular targets. The nicotinamide moiety can bind to nicotinic receptors, influencing various biological pathways. The tetrahydro-2H-pyran-4-yl methoxy group may enhance the compound’s stability and bioavailability .

Properties

IUPAC Name

methyl 2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-20(24)16-4-2-3-5-17(16)22-19(23)15-6-7-18(21-12-15)27-13-14-8-10-26-11-9-14/h2-7,12,14H,8-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDAZQPFYGMVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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